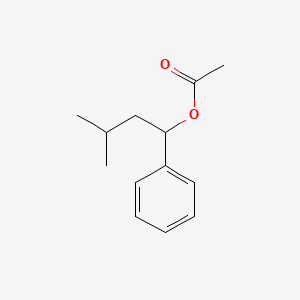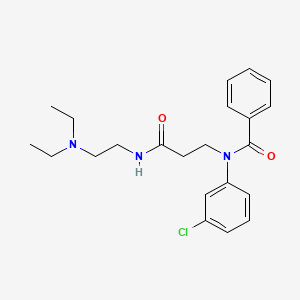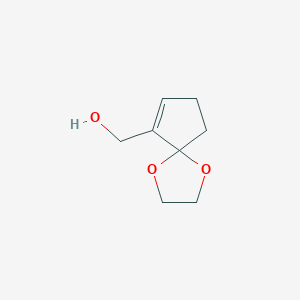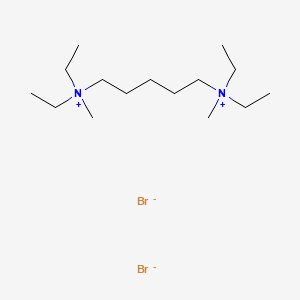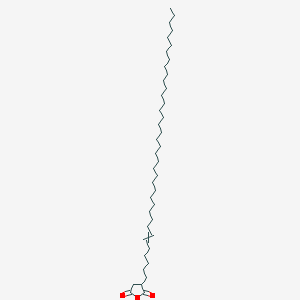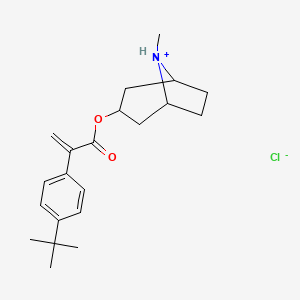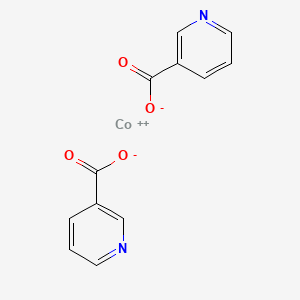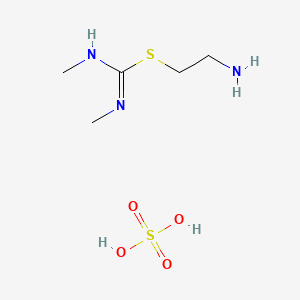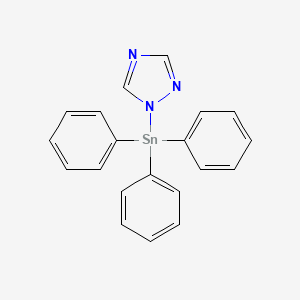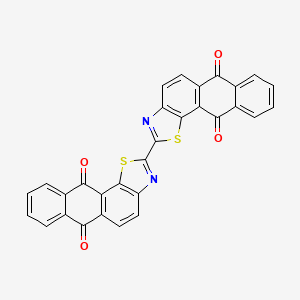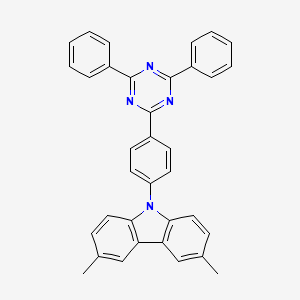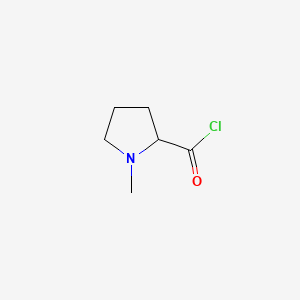
1-Methylprolyl chloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Methylprolyl chloride is an organic compound with the molecular formula C6H10ClN It is a derivative of proline, an amino acid, where the proline ring is substituted with a methyl group and a chlorine atom
準備方法
1-Methylprolyl chloride can be synthesized through several methods. One common synthetic route involves the reaction of 1-methylproline with thionyl chloride (SOCl2) under reflux conditions. The reaction proceeds as follows:
1-Methylproline+SOCl2→1-Methylprolyl chloride+SO2+HCl
In industrial settings, the production of this compound may involve the use of more efficient and scalable methods, such as continuous flow reactors, to ensure high yield and purity.
化学反応の分析
1-Methylprolyl chloride undergoes various chemical reactions, including:
Nucleophilic Substitution Reactions: It can react with nucleophiles such as amines, alcohols, and thiols to form corresponding substituted products. For example, the reaction with an amine can produce an amide.
Oxidation and Reduction Reactions: While specific oxidation and reduction reactions of this compound are less common, it can participate in such reactions under appropriate conditions.
Elimination Reactions: It can undergo elimination reactions to form alkenes, especially when treated with strong bases.
Common reagents used in these reactions include sodium hydroxide (NaOH) for elimination, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
科学的研究の応用
1-Methylprolyl chloride has several applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biological Studies: Due to its structural similarity to proline, it is used in studies related to protein synthesis and enzyme interactions.
Medicinal Chemistry: It is explored for its potential in developing new drugs, particularly those targeting specific enzymes or receptors.
Industrial Applications: It is used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 1-methylprolyl chloride largely depends on its reactivity as an electrophile. It can react with nucleophiles, leading to the formation of new chemical bonds. In biological systems, it may interact with enzymes or proteins, potentially inhibiting or modifying their activity. The specific molecular targets and pathways involved vary based on the context of its use.
類似化合物との比較
1-Methylprolyl chloride can be compared with other similar compounds, such as:
Prolyl Chloride: Lacks the methyl group, making it less sterically hindered and potentially more reactive.
1-Methylproline: The precursor to this compound, which lacks the chlorine atom and thus has different reactivity.
Chloropropylamine: Another compound with a similar structure but different functional groups, leading to different chemical properties and applications.
特性
CAS番号 |
94813-61-3 |
|---|---|
分子式 |
C6H10ClNO |
分子量 |
147.60 g/mol |
IUPAC名 |
1-methylpyrrolidine-2-carbonyl chloride |
InChI |
InChI=1S/C6H10ClNO/c1-8-4-2-3-5(8)6(7)9/h5H,2-4H2,1H3 |
InChIキー |
NJSQADKUMGVESS-UHFFFAOYSA-N |
正規SMILES |
CN1CCCC1C(=O)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



